N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 3,4-dimethylphenyl derivative with a suitable 3,5-dimethoxybenzoyl chloride or an equivalent reagent to form the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole moieties, as well as the 3,5-dimethoxy and 3,4-dimethyl substitutions on the benzene rings .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The thiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could influence its solubility in water and other solvents .Mechanism of Action
Target of Action
The primary targets of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide are currently unknown. This compound is a part of a larger class of molecules known as thiazole derivatives . Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Without specific information about the targets of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, it is challenging to summarize the affected biochemical pathways. Thiazole derivatives have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s predicted density is approximately 1271±006 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide are currently unknown. Thiazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide in lab experiments is its potential therapeutic effects in various fields. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. One direction is to further investigate its anti-tumor activity and potential use in cancer therapy. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on its immunomodulatory effects and potential use in the treatment of autoimmune diseases. Finally, more research is needed to fully understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-(3,4-dimethylphenyl)thiosemicarbazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic effects in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has shown anti-tumor activity by inhibiting the growth of cancer cells. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, it has been studied for its potential as an immunomodulatory agent.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-14(7-13(12)2)18-11-26-20(21-18)22-19(23)15-8-16(24-3)10-17(9-15)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBUNMLBGIAFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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